1-Iodo-4-(propan-2-yloxy)benzene
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Overview
Description
1-Iodo-4-(propan-2-yloxy)benzene is an organic compound with the molecular formula C9H11IO. It is a derivative of benzene, where an iodine atom is substituted at the para position and a propan-2-yloxy group is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Scientific Research Applications
1-Iodo-4-(propan-2-yloxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Used as an intermediate in the production of various drugs.
Agrochemicals: Employed in the synthesis of pesticides and herbicides.
Material Science: Utilized in the development of advanced materials and polymers.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-4-(propan-2-yloxy)benzene can be synthesized through several methods. One common approach involves the iodination of 4-(propan-2-yloxy)benzene. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the para position of the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale iodination reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in organic solvents like toluene or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted benzene derivatives.
Coupling Products: Biaryl compounds and other complex organic molecules.
Oxidation Products: Corresponding quinones or carboxylic acids.
Reduction Products: Deiodinated benzene derivatives.
Mechanism of Action
The mechanism of action of 1-Iodo-4-(propan-2-yloxy)benzene depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved vary based on the specific reactions and conditions employed .
Comparison with Similar Compounds
1-Bromo-4-(propan-2-yloxy)benzene: Similar structure but with a bromine atom instead of iodine.
1-Chloro-4-(propan-2-yloxy)benzene: Similar structure but with a chlorine atom instead of iodine.
1-Fluoro-4-(propan-2-yloxy)benzene: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 1-Iodo-4-(propan-2-yloxy)benzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more reactive in certain substitution and coupling reactions, offering advantages in specific synthetic applications .
Properties
IUPAC Name |
1-iodo-4-propan-2-yloxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULYQBMKXDZCNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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